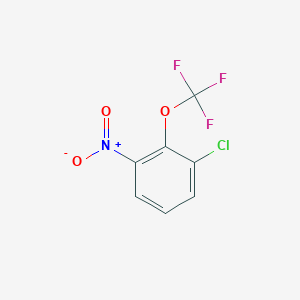

1-Chloro-3-nitro-2-(trifluoromethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Chloro-3-nitro-2-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3ClF3NO3 . It is an aryl trifluoromethyl ether .

Synthesis Analysis

The synthesis of (Trifluoromethoxy)benzene can be achieved from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another method involves the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the IUPAC Standard InChI: InChI=1S/C7H3ClF3NO2/c8-6-2-1-4 (12 (13)14)3-5 (6)7 (9,10)11/h1-3H .Scientific Research Applications

Synthesis and Material Science

Fluorine-containing Polyetherimide Synthesis

The synthesis of fluorine-containing compounds, like 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, through reactions involving chloro-nitrobenzene trifluoride derivatives, showcases the significance of such compounds in developing advanced materials with potentially unique properties. This process involves several steps, including reactions with hydroquinone and subsequent transformations, underlining the compound's utility in material science for creating polyetherimides with specific characteristics (Yu Xin-hai, 2010).

Organic Synthesis

Benzimidazoles Synthesis

The compound serves as a starting point in the synthesis of benzimidazoles libraries, illustrating its utility in generating structurally diverse and functionally rich organic molecules. The process highlights its role in creating compounds with a trifluoromethyl group, a critical feature for their potential applications in various domains, including medicinal chemistry and agriculture (Diana Vargas-Oviedo et al., 2017).

Catalysis and Reactions

Trifluoromethylation of Arenes

The application of compounds in catalyzing trifluoromethylation reactions signifies their importance in synthetic chemistry. The ability to introduce trifluoromethyl groups into aromatic and heteroaromatic compounds using catalytic methods highlights the compound's role in modifying chemical structures, enhancing the properties of the resulting molecules for various applications (E. Mejía & A. Togni, 2012).

Environmental Science

Photochemical Reactivity on Soils

The study of oxyfluorfen, a molecule containing a similar structural motif, on different soils provides insights into the environmental fate and behavior of such compounds. Understanding their retention, photochemical reactivity, and the formation of metabolites in soil environments is crucial for assessing their environmental impact and guiding the development of safer agrochemicals (L. Scrano et al., 2004).

Properties

IUPAC Name |

1-chloro-3-nitro-2-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO3/c8-4-2-1-3-5(12(13)14)6(4)15-7(9,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLCRRUIYBNYLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-oxo-6-propylchromen-7-yl]oxyacetate](/img/structure/B2654916.png)

![4-(diethylsulfamoyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(3-ethoxyphenyl)benzamide](/img/structure/B2654919.png)

![Tert-butyl N-ethyl-N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2654922.png)

![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2654923.png)

![(1R,5S)-N-(2-ethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2654932.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2654933.png)